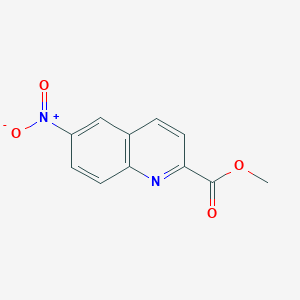

6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

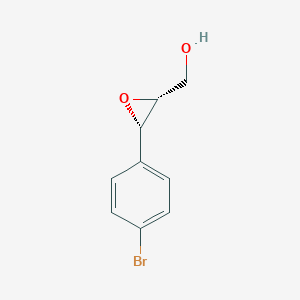

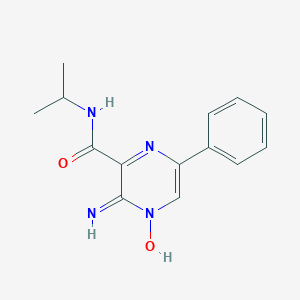

6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a compound that belongs to the class of benzimidazoles, characterized by a benzene ring fused to an imidazole ring. It has unique properties due to the presence of trifluoromethyl groups.

Synthesis Analysis

The synthesis of benzimidazole derivatives like 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole involves cyclocondensation reactions. One common method involves the reaction of diamines with trifluoroacetic acid, as demonstrated in the synthesis of 2-(trifluoromethyl)-1H-benzimidazole derivatives (Hernández‐Luis et al., 2010). Another method includes the condensation of diamines or amino(thio)phenols with CF3CN (Lin et al., 2023).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized using techniques like FT-IR, NMR, and X-ray crystallography. For example, the crystal structure of a related compound, 2-trifluoromethyl-1-[(2′-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]benzimidazole, was determined by X-ray crystallography, revealing details about its molecular geometry (Yu et al., 2004).

Wissenschaftliche Forschungsanwendungen

Chemistry and Properties

Benzimidazole derivatives, including 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole, exhibit a wide range of chemical behaviors and applications due to their unique structure. The literature review by Boča, Jameson, and Linert (2011) provides an extensive overview of the chemistry and properties of benzimidazole derivatives, including their preparation, protonated/deprotonated forms, complex compounds, spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activity (Boča, Jameson, & Linert, 2011).

Therapeutic Potential

Benzimidazoles' therapeutic potential is vast, with applications across antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant and depressant activities. Babbar, Swikriti, and Arora (2020) highlight the pharmacological diversity of benzimidazole derivatives, pointing out their significant role in drug discovery and development for treating various diseases (Babbar, Swikriti, & Arora, 2020).

Biological Activities

The biological activities of benzimidazole derivatives are notably diverse, affecting multiple biological pathways and systems. Research into the synthesis of benzimidazole derivatives as anticancer agents shows promising avenues for cancer treatment, demonstrating their potential to act through various mechanisms, including DNA intercalation, enzyme inhibition, and tubulin disruption (Akhtar et al., 2019).

Agricultural and Veterinary Applications

Benzimidazole fungicides are significant in agriculture and veterinary medicine, acting as specific inhibitors of microtubule assembly. These studies provide insight into their mode of action, contributing to the development of new fungicides and anthelminthic drugs with enhanced effectiveness and specificity (Davidse, 1986).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6N2O/c10-8(11,12)7-16-5-2-1-4(3-6(5)17-7)18-9(13,14)15/h1-3H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZKRKIAKDGVOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-2,3-dihydropyrano[2,3-b]quinoline](/img/structure/B53204.png)

![(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B53205.png)